Degradation Potency (DC50): RC32 vs dFKBP-1, MC-25B, and 22-SLF
RC32 achieves 50% FKBP12 protein degradation (DC50) at a concentration of approximately 0.3 nM after 12 hours of treatment in Jurkat cells [1]. In comparison, dFKBP-1—a CRBN-recruiting FKBP12 PROTAC employing the SLF ligand—exhibits a DC50 of 10 nM in MV4;11 cells . MC-25B, which recruits the DCAF16 E3 ligase, shows a DC50 of 0.35 µM (350 nM) . 22-SLF, an FBXO22-dependent degrader, has a DC50 of 0.5 µM (500 nM) .
| Evidence Dimension | FKBP12 degradation DC50 |
|---|---|
| Target Compound Data | RC32: ~0.3 nM (Jurkat cells, 12 h) |
| Comparator Or Baseline | dFKBP-1: 10 nM (MV4;11 cells); MC-25B: 350 nM; 22-SLF: 500 nM |
| Quantified Difference | RC32 is ~33-fold more potent than dFKBP-1; ~1,167-fold more potent than MC-25B; ~1,667-fold more potent than 22-SLF on a DC50 basis. |
| Conditions | Jurkat cells (RC32, 12 h treatment); MV4;11 cells (dFKBP-1); cell lines not fully matched across studies |
Why This Matters
Higher potency enables complete FKBP12 knockdown at lower compound concentrations, reducing the total amount of compound consumed per experiment and lowering the probability of off-target engagement associated with higher dosing.
- [1] Sun, X. et al. A chemical approach for global protein knockdown from mice to non-human primates. Cell Discovery 5, 10 (2019). DOI: 10.1038/s41421-018-0079-1 View Source
